molecular formula C19H21N3O3S2 B6583104 N-(2-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252816-63-9

N-(2-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6583104
CAS No.: 1252816-63-9
M. Wt: 403.5 g/mol
InChI Key: BXRWPHHRUIPGNY-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-methoxyphenyl acetamide moiety linked via a sulfanyl bridge to a 3-(2-methylpropyl)-4-oxo heterocyclic core. Its structure combines a sulfur-containing bicyclic system with an acetamide group, a design motif commonly associated with antimicrobial, anticancer, and enzyme-inhibitory activities . Synthesis typically involves nucleophilic substitution between a halogenated thieno-pyrimidine intermediate and a thiol-containing acetamide precursor, as seen in analogous compounds .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12(2)10-22-18(24)17-14(8-9-26-17)21-19(22)27-11-16(23)20-13-6-4-5-7-15(13)25-3/h4-9,12H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRWPHHRUIPGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1252816-63-9
Molecular FormulaC₁₉H₂₁N₃O₃S₂
Molecular Weight403.5 g/mol

Antimicrobial Properties

Research indicates that derivatives of thienopyrimidine compounds exhibit notable antimicrobial activity. The presence of a thienopyrimidinone ring along with substituted amido or imino side chains is crucial for this activity. For instance, similar compounds have shown effective in vitro activity against various bacterial strains, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

In a study evaluating the antimicrobial efficacy of thienopyrimidine derivatives, several compounds demonstrated significant antibacterial and antimycobacterial properties. The minimum inhibitory concentrations (MIC) for these compounds were determined, revealing that many were effective at low concentrations .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the core structure can enhance biological activity. For example, the introduction of specific substituents at certain positions on the thienopyrimidine ring significantly influenced the antimicrobial potency. Compounds with methoxy groups at specific positions tended to exhibit enhanced activity against pathogenic bacteria .

Case Studies

  • Antibacterial Activity : In a comparative study, compounds similar to this compound were tested against M. tuberculosis and other bacterial strains. The results indicated that specific structural modifications led to improved effectiveness against resistant strains .
  • Toxicity Assessment : A hemolytic assay was conducted to evaluate the toxicity of the most potent derivatives. Most tested compounds exhibited non-toxic profiles up to a concentration of 200 µmol/L, indicating a favorable safety margin for potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. N-(2-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been investigated for its ability to inhibit tumor growth in vitro and in vivo. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components suggest potential efficacy against various bacterial strains. Preliminary studies have demonstrated that it possesses inhibitory effects on gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Pharmacological Studies

Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of enzyme activities and interaction with cellular receptors. It is believed to act on specific targets within the cell, disrupting critical pathways involved in cell proliferation and survival .

Case Study: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in animal models of cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. These findings support the notion that this compound could be further developed into a therapeutic agent for cancer treatment .

Structure-Activity Relationship (SAR) Studies

Analogs and Derivatives
The structure of this compound has been modified to create various analogs with enhanced biological activity. SAR studies have shown that modifications to the thieno-pyrimidine core can significantly affect the potency and selectivity of the compound against specific targets .

Potential Applications in Drug Development

Lead Compound for New Drugs
Given its promising biological activities, this compound serves as a lead compound for further drug development. Its unique structure provides a scaffold for synthesizing new derivatives that may possess improved efficacy and safety profiles .

Future Research Directions

Further research is warranted to explore:

  • Optimization of Pharmacokinetic Properties: Enhancing solubility and bioavailability.
  • Expanded Biological Testing: Evaluating effects on other disease models.
  • Clinical Trials: Assessing safety and efficacy in human subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

Compound Name Key Structural Differences Biological Activity/Properties Reference ID
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-Chloro-4-methoxyphenyl vs. 2-methoxyphenyl substituent Enhanced halogen-mediated target binding
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Tetrahydro-triazolo-pyrimidine core vs. thieno-pyrimidine Antimicrobial activity (broad-spectrum)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine core; dichlorophenyl substituent Antimalarial potential (moderate IC₅₀)
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide 4-Methoxyphenyl vs. 2-methoxyphenyl; aminophenyl-sulfanyl Antimicrobial (Gram-positive bacteria focus)

Key Findings:

Substituent Position Effects :

  • The 2-methoxyphenyl group in the target compound may confer better bioavailability compared to the 4-methoxyphenyl analogue (e.g., ) due to reduced steric hindrance . However, halogenation (e.g., 3-chloro in ) enhances target affinity via hydrophobic interactions .
  • Dichlorophenyl substituents () improve antimalarial activity but reduce solubility, whereas methoxy groups balance lipophilicity and solubility .

Tetrahydrobenzothieno-triazolo-pyrimidine derivatives () show broader antimicrobial spectra but lower thermal stability (mp ~180°C vs. 230°C for dihydropyrimidines in ) .

Synthetic Methodology :

  • The target compound’s synthesis aligns with methods for and , utilizing K₂CO₃-mediated nucleophilic substitution in acetone . Yields (68–80%) are comparable to analogues, though dichlorophenyl derivatives () require longer reaction times .

Spectroscopic and Analytical Data :

  • 1H NMR : The target compound’s SCH₂ proton resonance (~4.12 ppm) matches analogues (: δ 4.12 ppm), confirming successful sulfanyl bridge formation .
  • Elemental Analysis : C, N, and S percentages (e.g., : C 45.29%, N 12.23%, S 9.30%) are consistent with calculated values, validating purity .

Q & A

Q. What are the key challenges in synthesizing N-(2-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including thioacetamide coupling and cyclization. Key challenges include controlling regioselectivity during thieno[3,2-d]pyrimidinone formation and minimizing side reactions (e.g., oxidation of the sulfanyl group). Optimization strategies:
  • Use Schlenk techniques to exclude moisture/oxygen for sulfur-containing intermediates .
  • Employ microwave-assisted synthesis to reduce reaction time and improve yield .
  • Monitor reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical triad :
  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY for spin-spin coupling (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thienopyrimidinone protons at δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
  • Elemental analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. What crystallographic features influence the compound’s conformational stability and intermolecular interactions?

  • Methodological Answer : X-ray diffraction reveals:
  • Intramolecular N–H⋯N hydrogen bonds between the acetamide NH and pyrimidinone N, stabilizing a folded conformation .
  • Intermolecular π-π stacking between thieno[3,2-d]pyrimidinone and methoxyphenyl rings (distance: 3.5–3.8 Å) .
  • Torsional angles : The sulfanyl bridge adopts a gauche conformation (θ = 65–75°), impacting solubility .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

  • Methodological Answer : Address discrepancies via:
  • Dose-response profiling : Use IC50 values from enzymatic assays (e.g., kinase inhibition) and correlate with cellular viability (MTT assays) .
  • Solubility adjustments : Replace DMSO with cyclodextrin-based carriers to mitigate solvent interference .
  • Metabolite screening : Identify active/degraded metabolites via LC-MS to explain off-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the thieno[3,2-d]pyrimidinone core?

  • Methodological Answer : Focus on:
  • Isosteric replacements : Substitute the sulfanyl group with sulfone or phosphonate to modulate electron density .
  • Substituent variation : Modify the 2-methylpropyl group to bulkier tert-butyl or polar groups (e.g., hydroxyethyl) to probe steric/electronic effects .
  • Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase) .

Q. How can researchers resolve spectral overlaps in NMR for structurally similar analogs?

  • Methodological Answer : Apply:
  • 2D NMR techniques : NOESY to distinguish spatial proximity of methoxyphenyl and thienopyrimidinone protons .
  • Isotopic labeling : Synthesize 13C-labeled analogs to track carbonyl carbons in acetamide and pyrimidinone groups .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) causing peak broadening .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of the sulfanyl group in redox-mediated biological activity .
  • Polypharmacology profiling : Screen against off-target kinases using KINOMEscan .
  • In vivo pharmacokinetics : Assess oral bioavailability in rodent models with CYP450 inhibitors .

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